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Abstract

This document provides a comprehensive guide for the design and execution of a CRISPR-
Cas9-mediated knockout of the Zinc Finger MYND-Type Containing 19 (ZMYND19) gene.
ZMYNDL19, also known as MIZIP, is a protein involved in receptor signaling and microtubule
dynamics and has been recently identified as a negative regulator of the mTORCL1 signaling
pathway.[1][2][3][4] These protocols are intended for researchers seeking to investigate the
functional role of ZMYND19 in various cellular processes. Included are detailed methodologies
for guide RNA (gRNA) design, delivery of CRISPR-Cas9 components into mammalian cells,
selection of knockout clones, and validation of gene disruption at the genomic and protein
levels.

Introduction to ZMYND19

ZMYND19 is a protein characterized by its MYND-type zinc finger domain. It was initially
identified through its interaction with the melanin-concentrating hormone receptor 1 (MCHR1)
and has also been shown to associate with tubulin.[5] Recent studies have unveiled a critical
role for ZMYND19, in conjunction with MKLN1, as a substrate of the CTLH E3 ubiquitin ligase
complex. Upon accumulation, ZMYND19 and MKLN1 associate with lysosomes to inhibit the
mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and
metabolism.[1][2][3][4] Knockout of ZMYND19 can, therefore, serve as a valuable tool to
elucidate its role in these fundamental cellular signaling pathways.
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Experimental Workflow Overview

The overall workflow for generating a ZMYND19 knockout cell line is a multi-step process that
requires careful planning and execution. The key stages include the design of highly specific
and efficient gRNAs, delivery of the CRISPR-Cas9 machinery into the target cells, isolation of
single-cell clones, and rigorous validation to confirm the desired genetic modification.
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Figure 1: Experimental workflow for ZMYND19 knockout.
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Phase 1: Guide RNA Design and Vector Preparation

The success of a CRISPR-Cas9 experiment hinges on the design of effective gRNAs. For
ZMYND19 knockout, it is recommended to target a constitutive exon early in the coding
sequence to maximize the probability of generating a loss-of-function mutation. Online design
tools are invaluable for this purpose.

Protocol 1.1: In Silico Design of gRNAs for Human
ZMYND19

This protocol outlines the use of the Synthego CRISPR Design Tool to identify high-quality
gRNA sequences.

Navigate to the Synthego CRISPR Design Tool.

» Input Target Gene: Enter "ZMYND19" as the gene name and select "Homo sapiens (human)"

as the species.

o Select Target Exon: The tool will display the exon structure of the ZMYND19 gene. Prioritize
gRNAs that target early exons (e.g., Exon 1 or 2) to increase the likelihood of a frameshift
mutation that results in a premature stop codon.

» Review gRNA Suggestions: The tool will provide a list of recommended gRNA sequences
with on-target and off-target scores.[6][7]

o Select Top Candidates: Choose 2-3 gRNAs with the highest on-target scores and lowest
predicted off-target effects for experimental validation.[5][8][9][10]

Table 1. Example gRNA Design Parameters for ZMYND19
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Parameter Recommendation Rationale

Maximizes the chance of a
Target Region Early constitutive exon frameshift mutation leading to

a non-functional protein.

. Standard length for S.

gRNA Length 20 nucleotides

pyogenes Cas9.

Protospacer Adjacent Motif for
PAM Sequence NGG

S. pyogenes Cas?9.

Predicts the cutting efficiency
On-Target Score As high as possible of the gRNA at the intended

site.

Minimizes the risk of cleavage
Off-Target Score As low as possible at unintended genomic

locations.

Protocol 1.2: Cloning gRNAs into a CRISPR-Cas9

Expression Vector

This protocol describes the cloning of designed gRNA oligonucleotides into a vector that co-

expresses Cas9 and a puromycin resistance gene (e.g., pSpCas9(BB)-2A-Puro (PX459)).

» Oligonucleotide Design: Order complementary oligonucleotides for each selected gRNA

seqguence with appropriate overhangs for cloning into the Bbsl restriction site of the vector.

e Phosphorylation and Annealing:
o Set up the following reaction in a PCR tube:
» Forward oligo (100 pM): 1 pL
= Reverse oligo (100 uM): 1 pL

= T4 DNA Ligase Buffer (10X): 1 uL
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» T4 Polynucleotide Kinase (PNK): 1 pL

» Nuclease-free water: 6 uL

o Incubate at 37°C for 30 minutes, then 95°C for 5 minutes, and ramp down to 25°C at
5°C/minute.

» Vector Digestion and Ligation:
o Set up the following reaction:

» pSpCas9(BB)-2A-Puro vector: 1 ug
» Bbsl restriction enzyme: 1 pL
» FastAP Thermosensitive Alkaline Phosphatase: 1 uL
» T4 DNA Ligase: 1 pL
» Annealed oligo duplex (diluted 1:200): 1 pL
= 10X T4 DNA Ligase Buffer: 2 uL
» Nuclease-free water: to 20 uL

o Incubate in a thermocycler with the following program: 37°C for 5 minutes, followed by 5
cycles of 21°C for 5 minutes and 37°C for 5 minutes.

o Transformation: Transform the ligation product into competent E. coli and select for
ampicillin-resistant colonies.

 Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the
gRNA sequence by Sanger sequencing.

Phase 2: Gene Editing in Mammalian Cells

The following protocols are optimized for HEK293T cells, a commonly used and easily
transfectable cell line.
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Protocol 2.1: Transfection of HEK293T Cells with
CRISPR-Cas9 Plasmids

This protocol details the transfection of the gRNA/Cas9 expression plasmid into HEK293T cells
using a lipid-based transfection reagent.[6][11][12][13][14]

o Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density
that will result in 70-80% confluency on the day of transfection.

o Transfection Complex Preparation:

o For each well, dilute 2.5 pg of the ZMYND19 gRNA/Cas9 plasmid in 100 pL of Opti-MEM |
Reduced Serum Medium.

o In a separate tube, dilute 5 pL of Lipofectamine 2000 in 100 uL of Opti-MEM.

o Combine the diluted DNA and Lipofectamine, mix gently, and incubate at room
temperature for 20 minutes.

» Transfection: Add the DNA-lipid complex dropwise to the cells.

e Incubation: Incubate the cells at 37°C in a COZ2 incubator for 24-48 hours before proceeding
with selection.

Phase 3: Selection and Expansion of Knockout

Clones
Protocol 3.1: Puromycin Selection of Transfected Cells

This protocol describes the selection of cells that have successfully incorporated the CRISPR-
Cas9 plasmid.[15][16][17][18][19]

» Determine Optimal Puromycin Concentration: Before starting the experiment, perform a kill
curve to determine the lowest concentration of puromycin that kills 100% of non-transfected
cells within 3-5 days. For HEK293T cells, this is typically in the range of 1-2 pg/mL.[17]
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« Initiate Selection: 48 hours post-transfection, replace the medium with fresh medium
containing the predetermined optimal concentration of puromycin.

e Maintain Selection: Replace the puromycin-containing medium every 2-3 days.

» Monitor Cell Viability: Observe the cells daily. Non-transfected cells should die off within 3-5
days, leaving a population of resistant cells.

Protocol 3.2: Clonal Isolation by Limiting Dilution

This protocol is for isolating single cell-derived colonies to ensure a homogenous knockout cell
line.

Cell Dissociation: Once a stable population of puromycin-resistant cells is established,
trypsinize the cells and resuspend them in fresh medium to create a single-cell suspension.

e Cell Counting: Count the cells using a hemocytometer or an automated cell counter.

» Serial Dilution: Perform a serial dilution of the cell suspension to a final concentration of 10
cells/mL.

e Plating: Plate 100 pL of the final cell suspension into each well of a 96-well plate. This
corresponds to a theoretical density of 1 cell per well.

e Colony Growth: Incubate the plates for 1-2 weeks, monitoring for the formation of single
colonies.

» Expansion: Once colonies are visible, expand individual clones into larger culture vessels for
further analysis.

Phase 4: Validation of ZMYND19 Knockout

Validation is a critical step to confirm the successful knockout of the target gene. This involves
both genomic and protein-level analyses.

Protocol 4.1: Genomic Validation using ICE Analysis
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Inference of CRISPR Edits (ICE) is a user-friendly online tool that analyzes Sanger sequencing
data to determine the efficiency of CRISPR editing and the spectrum of indels produced.[20]
[21][22][23][24]1[25][26][27]

Genomic DNA Extraction: Extract genomic DNA from a portion of the expanded clonal cell
lines and from a wild-type control cell line.

o PCR Amplification: Design PCR primers to amplify a ~400-800 bp region surrounding the
gRNA target site in the ZMYND19 gene.

e Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing using
one of the PCR primers.

e ICE Analysis:
o Navigate to the ICE analysis tool website.

o Upload the Sanger sequencing trace files (.abl) for both the wild-type and the edited
samples.

o Enter the 20-nucleotide gRNA sequence used for the knockout.

o The tool will provide an ICE score (indel frequency) and a Knockout-Score (percentage of
indels that are likely to cause a frameshift).[26]

Table 2: Interpreting ICE Analysis Results for ZMYND19 Knockout Clones
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Metric Desired Outcome Interpretation

Indicates high efficiency of
ICE Score High (>70%) CRISPR-Cas9 editing in the

cell population.

Suggests a high proportion of
) frameshift mutations, likely
Knockout-Score High (>70%) ) )
leading to a functional

knockout.

Clones with homozygous or
) compound heterozygous
Indel Spectrum Out-of-frame indels ) ) )
frameshift mutations are ideal

knockout candidates.

Indicates a good fit of the
R2 Value >0.9 model to the sequencing data.
[28]

Protocol 4.2: Protein Validation by Quantitative Western
Blot

This protocol confirms the absence of ZMYND219 protein in the knockout clones.[21][23][29][30]
[31]

» Protein Lysate Preparation: Prepare whole-cell lysates from the validated knockout clones
and wild-type control cells.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE and Western Blotting:
o Separate equal amounts of protein (20-30 pg) on an SDS-polyacrylamide gel.

o Transfer the proteins to a nitrocellulose or PVDF membrane.
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o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1
hour at room temperature.

o Incubate the membrane with a primary antibody specific for ZMYND19 overnight at 4°C.

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

e Detection and Quantification:

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

o Quantify the band intensities using image analysis software.

o Normalize the ZMYND19 band intensity to a loading control (e.g., GAPDH or -actin) to
ensure equal protein loading.

Table 3: Expected Western Blot Results for ZMYND19 Knockout

ZMYND19 Protein Level
Cell Line (Normalized to Loading Interpretation
Control)

Normal expression of

Wild-Type 1.0 (Reference
yp ( ) ZMYND19.

Successful knockout of
ZMYND19 KO Clone <0.1 ) )
ZMYND19 protein expression.

ZMYND19 and the mTORC1 Signaling Pathway

Recent evidence has positioned ZMYND19 as a negative regulator of mTORC1 signaling.[1][2]
[3][4] In normal conditions, the CTLH E3 ligase complex targets ZMYND19 and MKLN1 for
proteasomal degradation. However, upon accumulation (e.g., following knockout of a CTLH
component like MAEA), ZMYND19 and MKLNL1 translocate to the lysosome and inhibit
MTORCL1 activity.[1][2] This inhibition occurs at a late stage of mMTORCL1 activation and is
independent of the TSC complex.[1]
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Figure 2: ZMYND19 in the mTORC1 signaling pathway.
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Concluding Remarks

The protocols and application notes provided herein offer a comprehensive framework for the
successful generation and validation of ZMYND19 knockout cell lines. By leveraging these
detailed methodologies, researchers can effectively investigate the multifaceted roles of
ZMYND19 in cellular signaling and disease, paving the way for potential therapeutic
interventions. It is crucial to adhere to best practices in cell culture and molecular biology and
to rigorously validate the generated knockout models to ensure the reliability of experimental
outcomes.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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